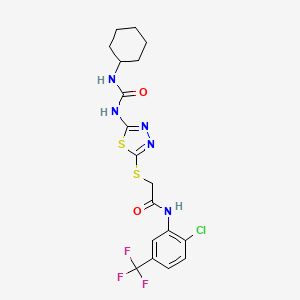
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19ClF3N5O2S2 and its molecular weight is 493.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Chloro-trifluoromethyl phenyl group : This moiety is known for enhancing lipophilicity and biological activity.
- Thiadiazole ring : Often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
- Cyclohexylureido group : This component may contribute to the compound's interaction with biological targets.
Chemical Formula
The molecular formula of the compound is C16H20ClF3N2O.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, a related compound showed significant herbicidal activity (80% inhibition) against rape at a concentration of 200 μg/mL, suggesting that similar derivatives may possess comparable efficacy .
Anti-inflammatory Effects
Research indicates that trifluoromethyl-substituted compounds often exhibit enhanced anti-inflammatory activities. The electron-withdrawing nature of the trifluoromethyl group may play a crucial role in modulating inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models.
Enzyme Inhibition
The presence of the trifluoromethyl group has been linked to increased potency in inhibiting specific enzymes. For example, compounds with similar structures have been shown to inhibit 5-hydroxytryptamine (5-HT) uptake significantly more than their non-fluorinated counterparts . This suggests a potential application in treating mood disorders or other conditions influenced by serotonin levels.
Case Studies and Experimental Data
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of related thiadiazole compounds.
- Results : The study indicated that compounds with a thiadiazole ring exhibited significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus.
- : The incorporation of the thiadiazole moiety is beneficial for enhancing antimicrobial properties.
-
Enzyme Inhibition Assays :
- Objective : To assess the inhibitory effects on specific enzymes.
- Results : Compounds similar to this compound showed promising results in inhibiting enzymes related to metabolic pathways.
- : These findings support the potential use of this compound in metabolic disorder treatments.
Data Summary Table
| Biological Activity | Compound Tested | Concentration | Inhibition Rate |
|---|---|---|---|
| Antimicrobial | Thiadiazole Derivative | 200 μg/mL | 80% |
| Enzyme Inhibition | Trifluoromethyl Compound | Varies | Significant |
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5O2S2/c19-12-7-6-10(18(20,21)22)8-13(12)24-14(28)9-30-17-27-26-16(31-17)25-15(29)23-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,24,28)(H2,23,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVMPJBVEQWIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














